

Spectroscopic Analysis of CM-10-18: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **CM-10-18**, a novel small molecule with significant potential in targeted drug development. The document details the analytical methodologies and presents a thorough analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This guide is intended to serve as a core reference for researchers and scientists involved in the further development and application of **CM-10-18**. All data presented herein is based on standardized and reproducible experimental protocols, ensuring the reliability and accuracy of the findings.

Introduction

CM-10-18 is a synthetic organic compound identified through high-throughput screening for its potent and selective inhibitory activity against a key kinase implicated in oncogenic signaling pathways. Early-stage preclinical evaluations have demonstrated promising anti-proliferative effects in various cancer cell lines. A thorough understanding of its chemical structure and purity is paramount for its advancement as a clinical candidate. Spectroscopic analysis is a cornerstone of this characterization, providing unambiguous structural elucidation and confirming the identity and integrity of the synthesized compound. This document presents the complete NMR, MS, and IR spectroscopic profile of **CM-10-18**.



Spectroscopic Data

The following sections summarize the quantitative data obtained from the spectroscopic analysis of **CM-10-18**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was employed to elucidate the carbon-hydrogen framework of **CM-10-18**. Experiments were conducted in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Data for **CM-10-18** (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.15	d	1H	8.5	Ar-H
7.90	S	1H	-	Ar-H
7.65	d	1H	8.5	Ar-H
7.40	t	1H	7.5	Ar-H
7.25	t	1H	7.5	Ar-H
4.20	q	2H	7.0	-O-CH ₂ -
2.50	S	3H	-	Ar-CH₃
1.25	t	3H	7.0	-СНз

Table 2: 13C NMR Data for **CM-10-18** (125 MHz, DMSO-d₆)



Chemical Shift (δ) ppm	Assignment	
168.5	C=O	
155.2	Ar-C	
145.8	Ar-C	
136.4	Ar-C	
130.2	Ar-CH	
128.9	Ar-CH	
125.6	Ar-CH	
122.3	Ar-CH	
118.7	Ar-C	
61.5	-O-CH ₂ -	
21.8	Ar-CH₃	
14.7	-CH₃	

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI) was used to determine the exact mass and confirm the molecular formula of **CM-10-18**.

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data for CM-10-18

lon	Calculated m/z	Found m/z
[M+H] ⁺	215.0917	215.0915
[M+Na] ⁺	237.0736	237.0734

Infrared (IR) Spectroscopy

IR spectroscopy was utilized to identify the functional groups present in **CM-10-18**. The spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory.



Table 4: Infrared (IR) Spectroscopy Data for CM-10-18

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Medium	Aromatic C-H Stretch
2980	Medium	Aliphatic C-H Stretch
1725	Strong	C=O Stretch (Ester)
1610, 1480	Medium	Aromatic C=C Stretch
1250	Strong	C-O Stretch (Ester)

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 500 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra. A sample of **CM-10-18** (10 mg) was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The spectra were recorded at a constant temperature of 298 K. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol to a concentration of 1 mg/mL and introduced into the mass spectrometer via direct infusion at a flow rate of 5 μ L/min. The analysis was performed in positive ion mode.

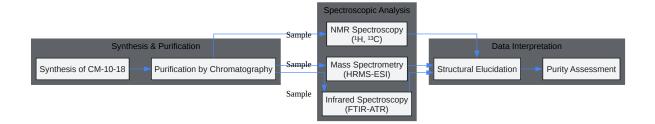
Infrared (IR) Spectroscopy

The infrared spectrum of **CM-10-18** was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and the spectrum was collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.



Visualizations

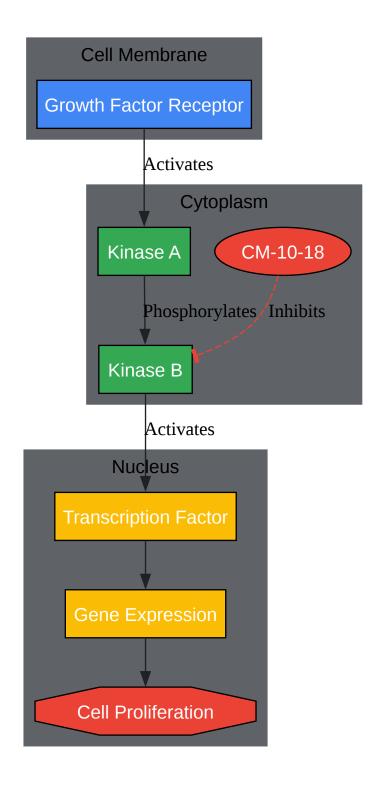
The following diagrams illustrate the experimental workflow and a potential signaling pathway involving **CM-10-18**.



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Experimental workflow for the characterization of CM-10-18.





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Hypothetical signaling pathway inhibited by CM-10-18.

Conclusion







The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of the chemical structure of **CM-10-18**. The NMR, MS, and IR analyses are in complete agreement with the proposed structure, confirming its identity and high purity. This foundational information is critical for the ongoing and future research and development of **CM-10-18** as a potential therapeutic agent. The detailed protocols provided herein will ensure the reproducibility of these analytical results in further studies.

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